2-[acetyl(2-furanylmethyl)amino]-N-(4-chlorophenyl)-5-methyl-4-thiazolecarboxamide
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Overview
Description
2-[acetyl(2-furanylmethyl)amino]-N-(4-chlorophenyl)-5-methyl-4-thiazolecarboxamide is an aromatic amide.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One of the primary scientific research applications of compounds similar to 2-[acetyl(2-furanylmethyl)amino]-N-(4-chlorophenyl)-5-methyl-4-thiazolecarboxamide is in the synthesis of antimicrobial agents. A study by Sah, Bidawat, Seth, and Gharu (2014) demonstrated the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showing moderate antimicrobial activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). Similarly, Arora, Saravanan, Mohan, and Bhattacharjee (2013) synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and investigated their antimicrobial activity (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Synthesis of Dasatinib
An interesting application is found in the synthesis of dasatinib, an antitumor agent. A study by Zang Jia-liang, Chen Yi-fen, and Jie Yafei (2009) described the synthesis of dasatinib from key intermediates including 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (Zang Jia-liang, Chen Yi-fen, & Jie Yafei, 2009).
Other Applications
Further research has explored diverse applications such as the synthesis of heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997), development of growth stimulant activity in novel thiadiazole derivatives (Knyazyan, Eliazyan, Pivazyan, Ghazaryan, Harutyunyan, & Yengoyan, 2013), and investigation of CNS depressant activity in certain Schiff bases (Bhattacharjee, Saravanan, & Mohan, 2011).
Properties
Molecular Formula |
C18H16ClN3O3S |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-[acetyl(furan-2-ylmethyl)amino]-N-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H16ClN3O3S/c1-11-16(17(24)20-14-7-5-13(19)6-8-14)21-18(26-11)22(12(2)23)10-15-4-3-9-25-15/h3-9H,10H2,1-2H3,(H,20,24) |
InChI Key |
FNJAPGWTSONLMK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)N(CC2=CC=CO2)C(=O)C)C(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(N=C(S1)N(CC2=CC=CO2)C(=O)C)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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